molecular formula C14H10N4O3S B5867910 2-hydroxy-N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)benzohydrazide

2-hydroxy-N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)benzohydrazide

Cat. No.: B5867910
M. Wt: 314.32 g/mol
InChI Key: MODLHVPPZIRYIW-UHFFFAOYSA-N
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Description

2-hydroxy-N’-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)benzohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzohydrazide moiety linked to a pyrido[3,2-e][1,3]thiazine ring system

Properties

IUPAC Name

2-hydroxy-N'-(4-oxopyrido[3,2-e][1,3]thiazin-2-yl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c19-10-6-2-1-4-8(10)12(21)17-18-14-16-11(20)9-5-3-7-15-13(9)22-14/h1-7,19H,(H,17,21)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODLHVPPZIRYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=NC(=O)C3=C(S2)N=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N’-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)benzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with a suitable pyrido[3,2-e][1,3]thiazine derivative. The reaction is usually carried out in the presence of a catalyst under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-hydroxy-N’-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)benzohydrazide has been explored for various scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
  • 3-[(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile
  • 4-hydroxy-2-quinolones

Comparison: Compared to similar compounds, 2-hydroxy-N’-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)benzohydrazide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

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